Butyl dibutylphosphinite

Description

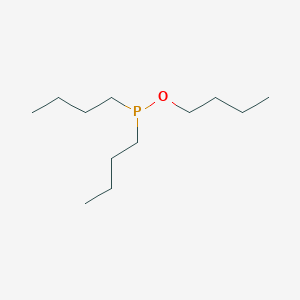

Structure

2D Structure

3D Structure

Properties

CAS No. |

6418-53-7 |

|---|---|

Molecular Formula |

C12H27OP |

Molecular Weight |

218.32 g/mol |

IUPAC Name |

butoxy(dibutyl)phosphane |

InChI |

InChI=1S/C12H27OP/c1-4-7-10-13-14(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |

InChI Key |

CLQQEPFSZYSPSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(CCCC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Dibutylphosphinite and Analogous Phosphinites

Direct Synthesis Approaches

Direct synthesis methods focus on the construction of the phosphinite functional group from readily available starting materials. These routes are fundamental for producing a wide range of phosphinite compounds, including the titular Butyl dibutylphosphinite.

Transformation from Phosphine (B1218219) Oxides and Derivatives

A key route to phosphinites involves the chemical reduction of the corresponding phosphinates (OP(OR)R₂), which are oxidized forms of phosphinites. This transformation from a P(V) to a P(III) species is a common strategy in organophosphorus chemistry. Various reducing agents are effective for this purpose, with silanes being particularly prominent. For instance, trichlorosilane is a standard reagent used for the high-yield reduction of phosphine oxides and their derivatives under mild conditions liv.ac.uk. More contemporary methods utilize reagents like tetramethyldisiloxane (TMDS) in the presence of a titanium catalyst (Ti(OiPr)₄) for the efficient reduction of tertiary phosphine oxides organic-chemistry.org.

Another approach begins with secondary phosphine oxides (SPOs), which have the formula R₂P(O)H. These compounds can be deprotonated using a strong base, such as sodium hexamethyldisilazide (NaHMDS), to generate nucleophilic phosphinite anions umn.edu. While these anions are frequently used in C-P bond-forming reactions by reacting them with alkyl halides, they represent a key intermediate state derived from a phosphine oxide that can, in principle, be further functionalized to yield phosphinite esters umn.edu.

Nucleophilic Displacement Reactions

The most direct and widely used method for preparing phosphinites is through the alcoholysis of organophosphinous chlorides (R₂PCl) wikipedia.org. This reaction is a classic example of nucleophilic substitution at a trivalent phosphorus center. In this process, an alcohol or phenol acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine), to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion wikipedia.org.

The synthesis of this compound would proceed via the reaction of dibutylphosphinous chloride with butanol in the presence of a suitable base.

Reaction Scheme: (CH₃CH₂CH₂CH₂)₂PCl + CH₃CH₂CH₂CH₂OH + Base → (CH₃CH₂CH₂CH₂)₂P(OCH₂CH₂CH₂CH₃) + Base·HCl

This method is highly versatile and can be applied to a wide range of alcohols and phosphinous chlorides to generate a diverse library of phosphinite ligands.

Substituent Exchange in Dialkylphosphinous Acid Derivatives

Phosphinites can also be synthesized through substituent exchange reactions on other derivatives of phosphinous acid. For example, phosphinous amides (R₂PNR'₂) can react with alcohols, leading to the displacement of the amino group to form the desired phosphinite ester and a secondary amine. This reaction is driven by the greater thermodynamic stability of the P-O bond compared to the P-N bond and can often be facilitated by heating.

Another potential pathway is a transesterification-type reaction, where an existing phosphinite, P(OR)R₂, reacts with a different alcohol, R'OH, to produce a new phosphinite, P(OR')R₂, and the original alcohol, ROH. These equilibrium-driven reactions can be manipulated by using an excess of the new alcohol (R'OH) or by removing the displaced alcohol (ROH) from the reaction mixture, for instance, by distillation.

Stereoselective Synthesis of Chiral Phosphinites

The demand for enantiomerically pure compounds in asymmetric catalysis has driven the development of stereoselective methods for synthesizing chiral phosphinites. These molecules are valuable as ligands for transition metal catalysts, enabling the production of specific enantiomers of a target molecule.

Reactions of Chlorophosphines with Chiral Nucleophiles

An effective strategy for inducing chirality in phosphinites involves the reaction of an achiral or racemic chlorophosphine with a chiral, enantiomerically pure nucleophile, typically an alcohol mdpi.com. This process generates a pair of diastereomeric phosphinites. Because diastereomers have different physical properties, they can often be separated using standard laboratory techniques like chromatography or crystallization.

For example, reacting a chlorophosphine with a chiral alcohol derived from a natural product, such as (-)-1,2:5,6-diisopropylidene-D-glucofuranose, can yield diastereomeric phosphinites with good stereoselectivity mdpi.com. The choice of base used in the reaction can influence which diastereomer is formed preferentially mdpi.com. Once the diastereomers are separated, cleavage of the chiral auxiliary group can yield an enantiomerically enriched P-chiral phosphinite.

| Chiral Nucleophile | Chlorophosphine Precursor | Product Type | Stereoselectivity |

| (-)-Menthol | Diphenylchlorophosphine | Diastereomeric Menthyl Phosphinites | Varies with conditions |

| (-)-1,2:5,6-diisopropylidene-D-glucofuranose | Various | Enantiomerically enriched phosphinites | Good diastereoselectivity |

Derivatization of Chiral Phosphino Alcohols and Phenolic Analogs

This approach involves using a starting material that is already a chiral alcohol or phenol, which is then converted into a phosphinite. In this case, the chirality resides within the alkoxy group of the resulting P(OR)R₂ molecule (where R denotes a chiral group), and the phosphorus atom itself is not necessarily a stereocenter. This method is fundamental to the synthesis of many successful chiral ligands used in asymmetric catalysis.

The synthesis follows the standard nucleophilic displacement pathway described in section 2.1.2, but with a chiral alcohol. A prominent example is the synthesis of ligands derived from chiral binaphthyl scaffolds, such as (R)- or (S)-BINOL researchgate.net. Reacting enantiopure BINOL with a chlorophosphine like dichlorophenylphosphine or chlorodiphenylphosphine yields highly effective chiral phosphonite or phosphinite ligands, respectively researchgate.net. Similarly, chiral amino alcohols, accessible from the chiral pool of natural amino acids, can be used as precursors to synthesize valuable chiral phosphinite-containing ligands researchgate.net.

| Chiral Precursor | Reactant | Resulting Ligand Type |

| (R)-BINOL | ClPBu₂ | Chiral Bidentate Phosphinite |

| Chiral Amino Alcohol | ClPPh₂ | Chiral Amino Alcohol-based Phosphinite |

Asymmetric Induction in Phosphinite Formation

The synthesis of P-chirogenic phosphinites, where the phosphorus atom is the stereogenic center, is a significant area of research due to their application as ligands in asymmetric catalysis. Asymmetric induction in the formation of these phosphinites involves the preferential formation of one enantiomer over the other. This is typically achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the reacting molecule to control the stereochemical outcome of the synthesis.

One common strategy involves the use of chiral alcohols or amino alcohols as auxiliaries. These auxiliaries can be derived from readily available and often inexpensive natural sources. For instance, (−)-ephedrine and (+)-pseudoephedrine have been effectively employed as chiral auxiliaries in the synthesis of P-chiral phosphine ligands. In this methodology, the chiral auxiliary is reacted with a phosphorus-containing starting material to form a diastereomeric intermediate. The chirality of the auxiliary directs the subsequent substitution at the phosphorus center, leading to the formation of one diastereomer in excess. The auxiliary can then be cleaved to yield the desired enantiomerically enriched phosphinite.

The diastereoselective outcome of these reactions is influenced by the steric and electronic properties of both the chiral auxiliary and the incoming nucleophile. The formation of a transient, diastereomeric intermediate allows for the differentiation of the two prochiral faces of the phosphorus atom, leading to a stereoselective reaction.

Another approach to asymmetric induction in phosphinite formation is the use of chiral diols such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and BINOL (1,1'-bi-2-naphthol). These C2-symmetric diols can be reacted with phosphorus trichloride or other phosphorus electrophiles to form chiral phosphochloridites. Subsequent reaction with an organometallic reagent, such as a Grignard or organolithium reagent, proceeds with high diastereoselectivity, affording the P-chirogenic phosphinite. The bulky chiral scaffold of the diol effectively blocks one face of the phosphorus atom, directing the nucleophilic attack to the less hindered face.

The following table provides examples of chiral auxiliaries used in the asymmetric synthesis of phosphinites and related P-chiral compounds, highlighting the diastereomeric or enantiomeric excess achieved.

| Chiral Auxiliary | Type of Reaction | Product Class | Diastereomeric/Enantiomeric Excess (up to) |

| (-)-Ephedrine | Nucleophilic Substitution | P-Chiral Phosphine Ligands | >95% de |

| (+)-Pseudoephedrine | Alkylation of Amide Enolates | Chiral Amides | >98% de |

| TADDOL | Hydrophosphonylation | α-Hydroxyphosphonates | >99% de |

| BINOL | Nucleophilic Substitution | P-Chiral Phosphonites | >98% ee |

| (-)-Menthol | Nucleophilic Substitution | P-Chiral Phosphinates | High de |

Stereospecific N→O Phosphinyl Migration Processes

A notable and efficient method for the stereoselective synthesis of P-chirogenic phosphinites involves a stereospecific intramolecular N→O phosphinyl migration. semanticscholar.orgnih.govtandfonline.combohrium.comacs.org This rearrangement provides a powerful tool for the synthesis of a wide array of P-chiral phosphorus compounds. semanticscholar.orgnih.govtandfonline.combohrium.comacs.org

The process typically begins with the preparation of aminophosphine-boranes from chiral amino alcohols. semanticscholar.orgnih.govtandfonline.combohrium.com These precursors are then subjected to heating in the presence of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in a suitable solvent like toluene. semanticscholar.orgnih.govtandfonline.combohrium.com This induces an intramolecular rearrangement where the phosphinyl group migrates from the nitrogen atom to the oxygen atom of the amino alcohol backbone, resulting in the formation of the corresponding P-chirogenic phosphinite-borane complex with a high degree of stereospecificity. semanticscholar.orgnih.govtandfonline.combohrium.com

This N→O phosphinyl migration has been shown to be a versatile method, allowing for the synthesis of a diverse range of P-chirogenic phosphinites with varying steric and electronic properties. The reaction proceeds with high yields and excellent enantiomeric excesses, often up to 99%. semanticscholar.orgnih.govbohrium.com The resulting phosphinites can be used directly in subsequent reactions or can be converted to other classes of P-chiral compounds, such as aminophosphine-phosphinites, phosphinothioates, and secondary and tertiary phosphine-oxides. semanticscholar.orgnih.govbohrium.com

The stereochemical outcome of the migration has been unequivocally established through X-ray crystallographic analysis of numerous P-chirogenic compounds synthesized via this method. semanticscholar.orgnih.govbohrium.com The absolute configuration at the phosphorus center is retained throughout the migration process, making it a highly predictable and reliable method for the synthesis of optically active phosphinites.

The utility of the P-chirogenic phosphinites synthesized through this N→O migration has been demonstrated in their application as ligands in asymmetric catalysis. For example, novel ferrocenyl-bridged diphosphine ligands prepared from these phosphinites have shown high enantioselectivities (up to 95% ee) in palladium-catalyzed allylation reactions. semanticscholar.orgnih.govtandfonline.combohrium.com

The following table summarizes the synthesis of various P-chirogenic phosphinite-boranes via the stereospecific N→O phosphinyl migration, highlighting the yields and enantiomeric excesses achieved.

| Starting Amino Alcohol | Base | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| (1R,2S)-(-)-Ephedrine | DABCO | Phenyl(1R,2S)-1-phenyl-2-(methylamino)propyl phosphinite-borane | 85 | >99 |

| (1S,2R)-(+)-Ephedrine | DABCO | Phenyl(1S,2R)-1-phenyl-2-(methylamino)propyl phosphinite-borane | 87 | >99 |

| (1R,2S)-(-)-Norephedrine | DABCO | Phenyl(1R,2S)-1-phenyl-2-aminopropyl phosphinite-borane | 82 | >99 |

| (S)-(-)-2-Amino-3-methyl-1-butanol | DABCO | Phenyl(S)-3-methyl-1-(aminomethyl)butyl phosphinite-borane | 78 | 98 |

| (R)-(+)-2-Amino-1-phenylethanol | DABCO | Phenyl(R)-2-amino-1-phenylethyl phosphinite-borane | 89 | 99 |

Reactivity and Reaction Mechanisms of Butyl Dibutylphosphinite

Oxidation Pathways and Mechanisms

The phosphorus center in butyl dibutylphosphinite is susceptible to oxidation, a reaction that transforms the trivalent phosphorus into a pentavalent state. This process can occur through various pathways, including autoxidation in the presence of atmospheric oxygen.

Autoxidation Processes and Intermediate Formation

The autoxidation of phosphinites, including this compound, is a complex process that proceeds through radical mechanisms. The initiation of this process often involves the interaction of the phosphinite with molecular oxygen. This interaction can lead to the formation of a variety of reactive intermediates.

The initial step is believed to be the formation of a peroxy radical adduct. This adduct can then undergo a series of reactions, including abstraction of a hydrogen atom from another phosphinite molecule, leading to the formation of a hydroperoxide and a new phosphinyl radical. These radicals can then propagate the chain reaction.

The specific intermediates formed during the autoxidation of this compound have not been extensively detailed in the readily available literature. However, by analogy with other phosphinites and related organophosphorus compounds, the process is expected to involve intermediates such as phosphinyl radicals (Bu₂P•), peroxyl radicals (Bu₂P(O)OO•), and alkoxyl radicals (Bu₂P(O)O•). The stability and reactivity of these intermediates will dictate the final product distribution.

Characterization of Oxidation Products

The primary and most stable oxidation product of this compound is the corresponding phosphinate, butyl dibutylphosphinate. In this transformation, the phosphorus atom becomes pentavalent and forms a phosphoryl group (P=O).

The characterization of this oxidation product can be achieved through various spectroscopic techniques. Infrared (IR) spectroscopy is a key tool, as the formation of the P=O bond results in a strong and characteristic absorption band in the region of 1250-1180 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is also highly informative. The chemical shift of the phosphorus nucleus shifts significantly downfield upon oxidation from the phosphinite to the phosphinate, providing a clear indication of the transformation. ¹H and ¹³C NMR spectroscopy can be used to confirm the integrity of the butyl groups attached to the phosphorus and oxygen atoms.

In addition to the major phosphinate product, the autoxidation process can also lead to the formation of other byproducts, depending on the reaction conditions. These can include phosphonic acids and their esters, which may arise from further oxidation or rearrangement reactions of the initial intermediates. The identification and quantification of these minor products often require more advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Nucleophilic Reactivity of the Phosphorus Center

The lone pair of electrons on the trivalent phosphorus atom in this compound imparts nucleophilic character to the molecule. This allows it to participate in a variety of reactions where it attacks electron-deficient centers.

Ligand Exchange Reactions at Phosphorus

Ligand exchange reactions at the phosphorus center of phosphinites involve the displacement of one or more of the existing ligands by another nucleophile or electrophile. researchgate.netresearchgate.netnist.govlibretexts.orglibretexts.org While specific studies on this compound are not extensively documented, the general principles of ligand exchange in phosphinites can be applied.

These reactions can proceed through either associative or dissociative mechanisms. libretexts.org In an associative mechanism, the incoming ligand first adds to the phosphorus center, forming a pentacoordinate intermediate, which then eliminates the leaving group. In a dissociative mechanism, a ligand first dissociates from the phosphorus center to form a transient, highly reactive two-coordinate phosphinidene-like species, which then reacts with the incoming ligand. The preferred mechanism is influenced by factors such as the steric and electronic properties of the substituents on the phosphorus atom and the nature of the incoming and outgoing ligands.

For this compound, the presence of the electron-donating butyl groups enhances the nucleophilicity of the phosphorus atom, favoring reactions with electrophiles. For instance, it can react with alkyl halides, where the phosphorus atom attacks the electrophilic carbon of the alkyl halide.

Investigations into Arbuzov-type Reactions

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus compound with a new P-C bond. nih.govjk-sci.comwikipedia.orgorganic-chemistry.org Phosphinites, such as this compound, are known to undergo this type of rearrangement. wikipedia.org

In the case of this compound reacting with an alkyl halide (R'-X), the reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide to form a quasi-phosphonium salt intermediate, [Bu₂P(OBu)R']⁺X⁻. jk-sci.comwikipedia.org This is followed by the dealkylation of the alkoxy group by the halide anion in an Sₙ2 fashion. The driving force for this step is the formation of the thermodynamically stable phosphoryl (P=O) bond.

The final product of the Arbuzov reaction of this compound with an alkyl halide (R'-X) is a phosphine (B1218219) oxide, specifically R'-dibutylphosphine oxide, and a butyl halide (BuX). The reactivity of the alkyl halide generally follows the order R-I > R-Br > R-Cl. jk-sci.com

Table 1: Products of the Arbuzov-type Reaction of this compound

| Reactant 1 | Reactant 2 (Alkyl Halide) | Product 1 (Phosphine Oxide) | Product 2 (Alkyl Halide) |

| This compound | Methyl iodide | Methyldibutylphosphine oxide | Butyl iodide |

| This compound | Ethyl bromide | Ethyldibutylphosphine oxide | Butyl bromide |

| This compound | Benzyl chloride | Benzyldibutylphosphine oxide | Butyl chloride |

This table is illustrative and based on the general mechanism of the Arbuzov reaction.

Transformations to Phosphinous Acid Derivatives

This compound can be converted into derivatives of phosphinous acid (R₂POH). A key transformation in this regard is hydrolysis.

The hydrolysis of this compound involves the cleavage of the P-O-C linkage by water. This reaction is typically acid or base-catalyzed. The nucleophilic attack of a water molecule on the phosphorus center, or the protonation of the ester oxygen followed by nucleophilic attack, leads to the displacement of butanol and the formation of dibutylphosphinous acid.

Dibutylphosphinous acid exists in equilibrium with its tautomeric form, dibutylphosphine oxide. The equilibrium generally lies far to the side of the phosphine oxide due to the greater thermodynamic stability of the P=O bond.

Synthesis of Phosphinous Acid Chlorides from Phosphinites

The conversion of phosphinites, such as this compound, to their corresponding phosphinous acid chlorides (also known as phosphinochloridites) involves the cleavage of the P-O ester bond and its replacement with a P-Cl bond. While specific literature detailing this transformation for this compound is not abundant, the reaction can be inferred from the general reactivity of phosphinites with chlorinating agents. Reagents like oxalyl chloride or phosgene (B1210022) are commonly employed for the conversion of alcohols to alkyl chlorides and carboxylic acids to acyl chlorides, and a similar reactivity pattern can be anticipated with phosphinite esters.

A plausible mechanism for the reaction of this compound with a chlorinating agent like oxalyl chloride involves the initial nucleophilic attack of the phosphorus atom on one of the carbonyl carbons of oxalyl chloride. This would form a highly reactive intermediate. The subsequent collapse of this intermediate, likely driven by the formation of stable byproducts such as carbon dioxide and carbon monoxide, would result in the formation of dibutylphosphinous chloride. The butoxy group would be eliminated, potentially forming butyl chloride or other byproducts depending on the reaction conditions.

Plausible Reaction with Oxalyl Chloride:

(CH₃CH₂CH₂CH₂)₂P-O-CH₂CH₂CH₂CH₃ + (COCl)₂ → (CH₃CH₂CH₂CH₂)₂P-Cl + CO₂ + CO + CH₃CH₂CH₂CH₂Cl

This proposed reaction highlights the utility of phosphinites as precursors to valuable phosphinous acid chlorides, which are themselves important intermediates in the synthesis of a wide range of organophosphorus compounds.

| Reactant | Reagent | Plausible Product |

| This compound | Oxalyl chloride | Dibutylphosphinous chloride |

Conversions to Phosphine Oxides

The oxidation of trivalent phosphorus compounds to their corresponding pentavalent oxides is a fundamental and well-established reaction in organophosphorus chemistry. This compound readily undergoes this transformation to yield dibutylbutylphosphine oxide. This oxidation is thermodynamically favorable due to the formation of a strong phosphoryl (P=O) bond.

The most common and straightforward method for this conversion is the reaction with molecular oxygen from the air. researchgate.net The reaction proceeds with the retention of the stereochemistry at the phosphorus center. researchgate.net This characteristic is particularly important in the synthesis of chiral phosphine oxides. The mechanism involves the formation of a peroxide intermediate which then rearranges to the stable phosphine oxide.

Reaction with Oxygen:

2 (CH₃CH₂CH₂CH₂)₂P-O-CH₂CH₂CH₂CH₃ + O₂ → 2 (CH₃CH₂CH₂CH₂)₂P(=O)CH₂CH₂CH₂CH₃

Beyond atmospheric oxygen, other oxidizing agents can be employed to effect this transformation, often with greater control and speed. These can include hydrogen peroxide, peroxy acids, and metal oxides. The choice of oxidant can be influenced by the scale of the reaction and the presence of other functional groups in the molecule.

| Starting Material | Oxidizing Agent | Product |

| This compound | Oxygen (O₂) | Dibutylbutylphosphine oxide |

| This compound | Hydrogen Peroxide (H₂O₂) | Dibutylbutylphosphine oxide |

This conversion is a key reaction, as phosphine oxides find extensive applications as ligands in catalysis, as flame retardants, and in solvent extraction processes.

Catalytic Applications of Butyl Dibutylphosphinite Derived Ligands

Homogeneous Catalysis

Ligands derived from butyl dibutylphosphinite, which has the chemical formula C₁₂H₂₇OP, are primarily utilized in homogeneous catalysis. In this type of catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high selectivity and activity under mild reaction conditions. The electronic and steric properties of the phosphinite ligand, characterized by the butoxy group and two butyl groups attached to the phosphorus atom, play a crucial role in the catalytic cycle.

Asymmetric Catalysis with Chiral Phosphinite Ligands

A significant area of application for this compound-derived ligands is in asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer of the product over the other. To achieve this, the achiral this compound must be transformed into a chiral ligand. This is typically accomplished by introducing a chiral backbone or substituent, often derived from naturally occurring chiral molecules.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols and amines, which are valuable building blocks in the pharmaceutical and fine chemical industries. While there is extensive research on various chiral ligands for ATH, specific data on the performance of ligands directly derived from this compound in this reaction is not extensively documented in publicly available research. However, the general principles of ATH involve the use of a transition metal complex, commonly ruthenium or rhodium, with a chiral ligand. The ligand's structure is paramount in creating a chiral environment around the metal center, which is essential for the enantioselective transfer of a hydride from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the substrate (e.g., a ketone or imine).

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction that creates a new stereocenter. Chiral phosphinite ligands have been successfully employed in this reaction. For instance, novel phosphinite–nitrogen chiral ligands synthesized from D-glucosamine have demonstrated high levels of enantiomeric excess (up to 96% ee) in palladium-catalyzed allylic alkylation. ontosight.ai While these ligands are not directly derived from this compound, they illustrate the potential of the phosphinite functional group in creating effective chiral ligands for this transformation. The specific structure of the chiral phosphinite ligand is critical in controlling the enantioselectivity of the product.

| Entry | Ligand | Substrate | Product | Yield (%) | ee (%) |

| 1 | Glucosamine-derived phosphinite-N | 1,3-diphenylallyl acetate (B1210297) | Alkylated product | >95 | 96 |

Table 1: Performance of a Chiral Phosphinite-Nitrogen Ligand in Pd-Catalyzed AAA. ontosight.ai

The enantioselectivity in these catalytic reactions is a direct consequence of the chiral ligand's ability to create a well-defined asymmetric environment around the metal center. chemrxiv.org In palladium-catalyzed AAA, the chiral ligand influences the geometry of the η³-allyl palladium intermediate and directs the incoming nucleophile to attack one of the two enantiotopic termini of the allyl group preferentially. chemrxiv.org The precise mechanism of chiral induction is complex and depends on the specific ligand structure, the substrate, and the reaction conditions. Factors such as the steric bulk of the ligand's substituents and the electronic properties of the phosphorus atom play a crucial role in differentiating the transition states leading to the two possible enantiomers. chemrxiv.org

Catalysis in C-C and C-H Bond Formation

Beyond asymmetric catalysis, phosphinite ligands, in a broader context, are instrumental in various C-C and C-H bond-forming reactions. For instance, palladium catalysts bearing phosphinite ligands have been investigated in Suzuki coupling reactions. nih.gov These reactions are a cornerstone of modern organic synthesis for the formation of biaryl compounds. The phosphinite ligand's role is to facilitate the key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Furthermore, the activation and functionalization of C-H bonds is a rapidly developing area of catalysis that offers a more atom-economical approach to molecule synthesis. While specific examples utilizing this compound-derived ligands are scarce, related bulky and electron-rich phosphine (B1218219) ligands have shown significant promise in promoting C-H activation reactions.

Role of Ligand Structure in Catalyst Performance

The structure of the phosphinite ligand is a critical determinant of the catalyst's activity, selectivity, and stability. nih.gov Key structural features include:

Steric Bulk: The size of the substituents on the phosphorus atom influences the coordination environment around the metal center. This can affect the rate of ligand association and dissociation, as well as the regioselectivity and enantioselectivity of the reaction.

Electronic Properties: The nature of the groups attached to the phosphorus atom modifies its electron-donating or -accepting character. This, in turn, influences the electronic properties of the metal center, affecting its reactivity in the catalytic cycle.

Chiral Backbone: In asymmetric catalysis, the structure of the chiral scaffold to which the phosphinite group is attached is paramount for effective chiral induction. The rigidity and conformation of this backbone dictate the precise arrangement of the catalytic species in the transition state. nih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is paramount for optimizing reaction conditions and for the rational design of more efficient catalysts. For catalysts derived from this compound, mechanistic investigations would typically focus on identifying the active catalytic species and elucidating the elementary steps of the reaction pathway to determine the rate-limiting step.

The true catalyst in a homogeneous catalytic system is often not the species that is initially added to the reaction mixture but rather a species that is formed in situ. The identification of this active species is a critical first step in any mechanistic study. For catalytic systems involving this compound and a metal precursor, such as a palladium or rhodium salt, the active species is typically a low-coordinate, electron-rich metal complex.

In the context of palladium-catalyzed cross-coupling reactions, a common application for phosphine-type ligands, the active catalyst is generally a Pd(0) species. researchgate.net When a Pd(II) precursor like palladium(II) acetate is used, it must first be reduced to Pd(0). The this compound ligand plays a crucial role in this process, as well as in stabilizing the resulting Pd(0) center and facilitating the subsequent steps of the catalytic cycle.

The formation of the active catalyst can be represented by the following general scheme:

Precatalyst Activation: Pd(II) + n(BuO)P(Bu)₂ → [Pd(II)((BuO)P(Bu)₂)ₙ]

Reduction: [Pd(II)((BuO)P(Bu)₂)ₙ] + reductant → [Pd(0)((BuO)P(Bu)₂)ₘ] + oxidized reductant

Ligand Association/Dissociation: [Pd(0)((BuO)P(Bu)₂)ₘ] ⇌ [Pd(0)((BuO)P(Bu)₂)₂] + (m-2)(BuO)P(Bu)₂

The number of ligand molecules (m) coordinated to the metal center in the active species is a key factor influencing its reactivity. For bulky ligands, monoligated species are often proposed as the active catalyst, while less sterically demanding ligands may form bis-ligated complexes. Given the presence of two butyl groups on the phosphorus atom and a butoxy group, this compound can be considered to have moderate steric bulk.

A hypothetical study on the identification of the active species in a Suzuki-Miyaura coupling reaction catalyzed by a palladium/butyl dibutylphosphinite system might yield data such as that presented in Table 1.

Table 1: Hypothetical Data for the Identification of the Active Catalyst in a Suzuki-Miyaura Reaction

| Parameter | Observation | Inference |

| Reaction Rate vs. Ligand:Pd Ratio | Rate increases up to a ratio of 2:1, then decreases. | The active catalyst is likely a bis-ligated Pd(0) species, [Pd((BuO)P(Bu)₂)₂]. Excess ligand leads to the formation of less active, higher-coordinate species. |

| ³¹P NMR Spectroscopy | A new peak corresponding to a coordinated phosphinite ligand appears upon addition of the Pd precursor. The chemical shift is consistent with a Pd(0) complex. | Formation of a Pd(0)-phosphinite complex. |

| In-situ IR Spectroscopy | Changes in the vibrational frequencies of the reactants are observed only after an induction period. | The precatalyst requires an activation period to form the active catalytic species. |

| Effect of Reductant | The reaction proceeds faster with the addition of a mild reductant. | Confirms the necessity of reducing the Pd(II) precatalyst to the active Pd(0) state. |

Such studies, often combining kinetic analysis with spectroscopic techniques, are essential for pinpointing the nature of the active catalyst.

Let's consider a hypothetical palladium-catalyzed Suzuki-Miyaura coupling between an aryl halide (Ar-X) and an organoboron reagent (Ar'-B(OR)₂), catalyzed by a complex derived from this compound. The generally accepted catalytic cycle is illustrated below:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate. [Pd(0)((BuO)P(Bu)₂)₂] + Ar-X → [Pd(II)(Ar)(X)((BuO)P(Bu)₂)₂]

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step often requires the presence of a base. [Pd(II)(Ar)(X)((BuO)P(Bu)₂)₂] + Ar'-B(OR)₂ + Base → [Pd(II)(Ar)(Ar')((BuO)P(Bu)₂)₂] + X-B(OR)₂ + Base-H⁺

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. [Pd(II)(Ar)(Ar')((BuO)P(Bu)₂)₂] → Ar-Ar' + [Pd(0)((BuO)P(Bu)₂)₂]

The electronic and steric properties of the this compound ligand would influence the rate of each of these steps. The electron-donating nature of the alkyl groups on the phosphorus atom would enhance the electron density on the palladium center, which could facilitate the oxidative addition step. Conversely, the steric bulk of the ligand could promote the reductive elimination step by destabilizing the crowded Pd(II) intermediate.

Kinetic studies are crucial for determining the RDS. For instance, if the reaction rate is found to be dependent on the concentration of the aryl halide but independent of the concentration of the organoboron reagent, this would suggest that oxidative addition is the rate-determining step. Conversely, if the rate depends on the concentrations of both coupling partners, transmetalation might be the RDS.

Computational studies, such as those employing Density Functional Theory (DFT), are also powerful tools for elucidating reaction pathways and identifying the RDS. nih.gov These methods can be used to calculate the energy profile of the entire catalytic cycle, identifying the transition states and intermediates and determining the highest energy barrier, which corresponds to the rate-determining step.

A hypothetical kinetic study for a Suzuki-Miyaura reaction catalyzed by a this compound-palladium complex might produce the results summarized in Table 2.

Table 2: Hypothetical Kinetic Data for a Suzuki-Miyaura Reaction

| Parameter Varied | Effect on Initial Rate | Conclusion |

| [Aryl Halide] | First-order dependence | The aryl halide is involved in the rate-determining step. |

| [Organoboron Reagent] | Zero-order dependence | The organoboron reagent is not involved in the rate-determining step. |

| [Catalyst] | First-order dependence | The reaction is first-order in the catalyst concentration. |

| Nature of Halide (X) | Rate: Ar-I > Ar-Br > Ar-Cl | The C-X bond is broken in the rate-determining step, consistent with oxidative addition being the RDS. |

Based on these hypothetical data, one would conclude that for this particular reaction, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step.

Advanced Spectroscopic and Computational Methodologies for Butyl Dibutylphosphinite Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural and dynamic analysis of butyl dibutylphosphinite. The presence of magnetically active nuclei such as ¹H, ¹³C, and ³¹P allows for a detailed investigation of the molecule's framework and its electronic environment.

¹H, ¹³C, and ³¹P NMR for Structural Elucidation

The structural confirmation of this compound is achieved through the combined use of ¹H, ¹³C, and ³¹P NMR spectroscopy. Each technique provides complementary information, leading to an unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different butyl groups. The protons on the butoxy group (O-CH₂-CH₂-CH₂-CH₃) exhibit distinct chemical shifts compared to the protons on the two butyl groups directly attached to the phosphorus atom (P-(CH₂-CH₂-CH₂-CH₃)₂). The integration of the signal areas confirms the ratio of protons in each distinct chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each carbon atom in the three butyl groups gives rise to a unique signal, and their chemical shifts are indicative of their bonding environment (e.g., C-O vs. C-P).

³¹P NMR Spectroscopy: As the central atom in the phosphinite functional group, the phosphorus-31 nucleus gives rise to a single, characteristic resonance in the ³¹P NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment around the phosphorus atom and is a key identifier for phosphinites. For instance, in related phosphine (B1218219) compounds, the ³¹P chemical shift is a crucial parameter for identification and for monitoring reactions such as oxidation. hmdb.ca

An early, indirect identification of tert-butyl dibutylphosphinite was made based on its nuclear magnetic resonance and infrared spectra during studies on the autoxidation of tributylphosphine. hmdb.canist.gov

Table 1: Illustrative NMR Data for this compound and Related Compounds

| Nucleus | Compound Type | Typical Chemical Shift (ppm) |

| ¹H | Alkoxy group (R-O-CH ₂) | 3.5 - 4.5 |

| Alkyl group on P (R₂P-CH ₂) | 1.0 - 2.0 | |

| ¹³C | Alkoxy group (C -O) | 60 - 70 |

| Alkyl group on P (C -P) | 20 - 40 | |

| ³¹P | Phosphinite (R₂P-OR') | +110 to +160 |

Advanced NMR Techniques for Mechanistic Studies (e.g., Dynamic Nuclear Polarization NMR for Ligand Exchange)

Beyond basic structural elucidation, advanced NMR techniques are pivotal in studying the dynamic behavior and reaction mechanisms involving this compound, particularly when it acts as a ligand in organometallic complexes.

Dynamic Nuclear Polarization (DNP) NMR: DNP-NMR is a powerful sensitivity-enhancement technique that can be used to study ligand exchange processes that are too fast or involve species at concentrations too low to be observed by conventional NMR. By transferring polarization from unpaired electrons to the nuclear spins, DNP can significantly boost the signal intensity of nuclei like ³¹P. This allows for the real-time monitoring of the exchange between free and coordinated phosphinite ligands, providing crucial insights into the kinetics and mechanisms of catalytic cycles. While specific DNP studies on this compound are not documented, the methodology has been successfully applied to study the exchange of other phosphine ligands in solution, demonstrating its potential for this class of compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of its chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The presence of a P-O-C linkage and C-H bonds gives rise to characteristic absorption bands in the IR spectrum.

The autoxidation products of tributylphosphine, which include this compound, were historically identified in part through their infrared spectra. hmdb.canist.gov

Table 2: Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850 - 2960 |

| C-H (alkyl) | Bending | 1375 - 1465 |

| P-O-C | Stretching | 950 - 1050 |

Raman Spectroscopy Applications

Raman spectroscopy offers complementary information to IR spectroscopy. The P-O and C-P bonds, which may show weak absorptions in the IR spectrum, can produce strong and characteristic signals in the Raman spectrum. This technique is particularly useful for studying the skeletal vibrations of the molecule. While specific Raman spectra for this compound are not widely published, the technique is broadly applied for the characterization of organophosphorus compounds.

X-ray Diffraction Techniques for Solid-State Structure Determination

To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. The successful application of this technique would require the preparation of a single crystal of sufficient quality, which can be a significant experimental challenge for this type of liquid compound.

Single Crystal X-ray Diffraction of this compound Complexes

The general procedure for SC-XRD analysis of a this compound metal complex involves growing a single crystal of the compound of sufficient size and quality. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For transition metal complexes of phosphinite ligands, SC-XRD studies reveal key structural features. unam.mxmdpi.com The coordination of the this compound ligand to a metal center occurs through the phosphorus atom. The geometry around the metal center can vary significantly depending on the metal, its oxidation state, and the other ligands present in the coordination sphere. Common geometries observed for phosphine and phosphinite complexes include square planar, tetrahedral, and octahedral. cardiff.ac.ukillinois.edu

A representative example of the type of data obtained from an SC-XRD analysis of a hypothetical square planar Palladium(II) complex, [PdCl2(P(OBu)(nBu)2)2], is presented below. The data illustrates typical bond lengths and angles that define the coordination environment.

Table 1: Representative Single Crystal X-ray Diffraction Data for a Hypothetical [PdCl2(P(OBu)(nBu)2)2] Complex

| Parameter | Value |

|---|---|

| Pd-P Bond Length (Å) | 2.25 - 2.35 |

| Pd-Cl Bond Length (Å) | 2.30 - 2.40 |

| P-O Bond Length (Å) | 1.60 - 1.65 |

| P-C Bond Length (Å) | 1.80 - 1.85 |

| P-Pd-P Bond Angle (°) | ~175 (trans) |

| Cl-Pd-Cl Bond Angle (°) | ~178 (trans) |

| P-Pd-Cl Bond Angle (°) | ~90 |

The structural data obtained from SC-XRD is fundamental for correlating the ligand's structure with its catalytic activity and for the rational design of new and improved catalysts. unam.mx

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular mass of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov For this compound and its derivatives, MS can confirm the identity of the synthesized compound and provide insights into its chemical structure.

In a typical MS experiment, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The ionization method can significantly influence the fragmentation of the molecule. "Soft" ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often yield the molecular ion peak with minimal fragmentation, which is useful for confirming the molecular weight. In contrast, "hard" ionization techniques like Electron Impact (EI) induce extensive fragmentation, providing a detailed fingerprint of the molecule's structure. chromatographyonline.comacs.org

The fragmentation of organophosphorus compounds, including phosphinites, is influenced by the substituents on the phosphorus atom. mdpi.com For this compound, the P-O and P-C bonds are susceptible to cleavage upon ionization. The fragmentation pathways can be complex, often involving rearrangements. Based on studies of similar organophosphorus esters, the following fragmentation patterns can be anticipated for this compound. mdpi.comresearchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|

| [M]+• | Molecular ion |

| [M - C4H9]+ | Loss of a butyl radical |

| [M - OC4H9]+ | Loss of a butoxy radical |

| [P(nBu)2]+ | Dibutylphosphinyl cation |

| [C4H9]+ | Butyl cation |

The analysis of these fragments helps to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the ions, further confirming the identity of the fragments and the parent compound. mdpi.com Tandem mass spectrometry (MS/MS) can be employed to isolate a specific fragment ion and induce further fragmentation, providing even more detailed structural information. researchgate.netepa.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at the atomic and electronic levels. For this compound, theoretical studies offer insights that complement experimental findings and guide further research.

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It allows for the calculation of various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For a ligand like this compound, the electronic properties are crucial for its coordination to a metal and its influence on the catalytic activity of the resulting complex. DFT calculations can quantify the electron-donating or -accepting nature of the ligand. The molecular electrostatic potential, for instance, can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. manchester.ac.uk The region around the phosphorus lone pair is typically the most electron-rich, indicating its role as a Lewis base in coordinating to metal centers. researchgate.net

Computational Modeling of Reactivity and Catalytic Mechanisms

Computational modeling, often using DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound, particularly in the context of catalysis. researchgate.net By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out. This allows for the determination of activation barriers and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics.

For a catalytic cycle, computational modeling can elucidate the role of the this compound ligand at each step, such as oxidative addition, migratory insertion, and reductive elimination. tuwien.at These insights are invaluable for optimizing reaction conditions and for designing more efficient catalysts.

Prediction of Ligand Properties and Coordination Geometries

Computational methods are highly effective in predicting the steric and electronic properties of ligands like this compound. nsf.gov Steric parameters, such as the cone angle and percent buried volume, which quantify the bulkiness of the ligand, can be calculated from the optimized geometry of the ligand or its metal complexes. nih.govresearchgate.net These parameters are critical for understanding how the ligand will pack around a metal center and influence the accessibility of the catalytic site.

Electronic parameters, such as the Tolman Electronic Parameter (TEP), can also be estimated computationally by calculating the vibrational frequencies of a model complex, typically a nickel carbonyl complex. manchester.ac.uk Furthermore, computational methods can predict the preferred coordination geometries of this compound with various metal centers, helping to rationalize observed structures and predict new ones. researchgate.net

Stereochemical Analysis and Enantioselectivity Prediction

In asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product preferentially, computational methods are essential for understanding and predicting enantioselectivity. nih.govrsc.org If a chiral version of a this compound ligand is used, computational modeling can be employed to analyze the interactions between the chiral catalyst and the substrate in the transition state. nih.gov

By calculating the energies of the diastereomeric transition states leading to the two different enantiomers of the product, the enantiomeric excess (ee) can be predicted. yale.edu This analysis requires accurate modeling of the subtle non-covalent interactions that govern stereodifferentiation. Successful prediction of enantioselectivity is a significant achievement in computational chemistry and is a powerful tool for the in-silico design of new chiral catalysts. nih.govnih.govfrontiersin.org

Future Research Directions and Emerging Applications

Development of Novel Butyl Dibutylphosphinite Derivatives

The modification of a ligand's structure is a cornerstone of catalyst development, allowing for the precise tuning of its properties. For this compound, the synthesis of novel derivatives represents a key area for future research. By introducing functional groups or altering the steric and electronic profile of the ligand, it may be possible to enhance its performance in known catalytic reactions or to unlock entirely new reactivity.

One promising approach is the synthesis of chiral derivatives for use in asymmetric catalysis. The introduction of chirality can be achieved through various strategies, such as the use of chiral alcohols in the synthesis of the phosphinite or the modification of the butyl groups with chiral substituents. These new chiral ligands could then be screened in a range of asymmetric transformations, including hydrogenation, allylic alkylation, and conjugate addition reactions.

Another area of interest is the development of water-soluble derivatives to facilitate catalysis in aqueous media. rug.nl This can be achieved by incorporating polar functional groups, such as sulfonates, carboxylates, or polyethylene (B3416737) glycol (PEG) chains, into the ligand structure. Aqueous catalysis offers significant environmental and economic benefits, and the development of water-soluble this compound derivatives could open up new applications in green chemistry. rug.nl

Finally, the synthesis of derivatives with tailored electronic properties could lead to improved catalytic performance. The introduction of electron-donating or electron-withdrawing groups on the butyl substituents can modulate the electron density at the phosphorus atom, which in turn influences the ligand's coordination to the metal center and its catalytic activity. A systematic study of these electronic effects would provide valuable insights into the structure-activity relationships of this compound ligands.

Exploration of New Catalytic Transformations

While phosphinite ligands are well-established in reactions like hydroformylation and cross-coupling, there is a vast and underexplored landscape of other catalytic transformations where this compound could prove to be a valuable ligand. Future research should focus on screening this compound and its derivatives in a wide range of catalytic reactions to identify new areas of application.

One area of significant potential is in the field of C-H activation. The direct functionalization of C-H bonds is a major goal in organic synthesis, and the development of new catalysts for these reactions is a high priority. The unique steric and electronic properties of this compound may make it a suitable ligand for metal complexes that can mediate the selective activation and functionalization of C-H bonds.

Another promising avenue is the use of this compound in polymerization reactions. The structure of the ligand can influence the properties of the resulting polymer, such as its molecular weight, tacticity, and branching. By carefully designing this compound derivatives, it may be possible to control the polymerization process with a high degree of precision, leading to the synthesis of new materials with tailored properties.

Furthermore, the application of this compound in less common catalytic reactions, such as cycloadditions, metathesis, and carbonylation reactions beyond hydroformylation, should be investigated. The exploration of these new frontiers could lead to the discovery of unexpected reactivity and open up new synthetic routes to valuable chemical products. A general overview of the applications of phosphine (B1218219) ligands in cross-coupling reactions is provided in the table below. tcichemicals.com

| Cross-Coupling Reaction | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Palladium/Phosphine | Formation of C-C bonds between aryl/vinyl halides/triflates and organoborons. |

| Heck-Mizoroki Reaction | Palladium/Phosphine | Formation of C-C bonds by coupling of unsaturated halides with alkenes. |

| Buchwald-Hartwig Amination | Palladium/Phosphine | Formation of C-N bonds from aryl halides/triflates and amines. |

| Sonogashira Coupling | Palladium/Phosphine/Copper | Formation of C-C bonds between terminal alkynes and aryl/vinyl halides. |

| Stille Coupling | Palladium/Phosphine | Formation of C-C bonds using organotin reagents. |

Integration with Flow Chemistry and Sustainable Methodologies

The integration of homogeneous catalysis with continuous flow technology offers numerous advantages, including improved safety, enhanced efficiency, and simplified scale-up. nih.govwikipedia.org Future research should explore the use of this compound in flow-based catalytic systems. This could involve the immobilization of this compound-metal complexes on solid supports, allowing for their use in packed-bed reactors. nih.gov The development of such systems would enable the continuous production of fine chemicals and pharmaceuticals, with reduced waste and improved process control. youtube.com

The use of this compound in biphasic catalysis is another area that warrants investigation. By designing ligands that are soluble in a phase that is immiscible with the product phase, the catalyst can be easily separated and recycled. This approach is particularly attractive for large-scale industrial processes, where catalyst cost and product purification are major considerations.

Furthermore, the principles of green chemistry should be a guiding force in the future development of this compound-based catalysts. This includes the use of environmentally benign solvents, the development of catalyst systems that operate under mild reaction conditions, and the design of processes that minimize waste generation. By embracing these principles, the full potential of this compound as a sustainable catalytic tool can be realized. The advantages of flow chemistry for certain hazardous reactions are highlighted in the table below. wikipedia.org

| Parameter | Batch Reaction | Flow Reaction |

| Safety | Higher risk of runaway reactions, especially with hazardous reagents like Butyl Lithium. | Enhanced safety due to small reaction volumes and superior heat and mass transfer. |

| Temperature Control | Often requires cryogenic conditions (e.g., below -50 °C). | Can often be conducted at or near room temperature. |

| Solvent Usage | Typically requires large volumes of solvent for heat dissipation. | Solvent consumption can be significantly reduced (e.g., by up to 50%). |

| Utility Costs | Higher energy consumption for cooling and heating. | Reduced utility costs (e.g., by approximately 70%). |

| Scalability | Scale-up can be challenging and may introduce new safety risks. | Greener and easier to scale up. |

Computational Design and High-Throughput Screening of Phosphinite Ligands

In recent years, computational chemistry has emerged as a powerful tool for the design and optimization of catalysts. acs.org Future research on this compound should leverage these tools to accelerate the discovery of new and improved ligands. Density functional theory (DFT) calculations can be used to predict the electronic and steric properties of different this compound derivatives, providing valuable insights into their potential catalytic performance. This computational pre-screening can help to prioritize synthetic targets and reduce the experimental effort required to identify promising new ligands.

High-throughput screening (HTS) is another technology that can significantly accelerate the development of new catalysts. acs.orgyoutube.com By preparing and testing large libraries of this compound derivatives in parallel, it is possible to rapidly identify ligands with the desired catalytic activity and selectivity. acs.org The combination of computational design and HTS represents a powerful paradigm for the future of catalyst development, and its application to this compound could lead to rapid advances in this area. nih.gov

The table below outlines a general workflow for the computational design and high-throughput screening of phosphine-type ligands.

| Step | Description | Tools and Techniques |

| 1. Virtual Library Generation | Creation of a diverse in-silico library of potential ligand structures. | Molecular modeling software, combinatorial library generation tools. |

| 2. Computational Pre-screening | In-silico evaluation of ligand properties to prioritize candidates. | Density Functional Theory (DFT) for electronic and steric parameters (e.g., Tolman cone angle, pKa). |

| 3. High-Throughput Synthesis | Parallel synthesis of a focused library of the most promising ligands. | Automated synthesis platforms, robotic liquid handlers. |

| 4. High-Throughput Catalytic Screening | Rapid screening of the ligand library in the target catalytic reaction. | 96-well or 384-well plate formats, automated reaction monitoring (e.g., GC, LC-MS, fluorescence). |

| 5. Data Analysis and Hit Identification | Analysis of screening data to identify the most active and selective ligands. | Data analysis software, statistical methods. |

| 6. Focused Optimization | Further synthesis and testing of analogs of the "hit" ligands to fine-tune performance. | Traditional synthetic chemistry, detailed kinetic studies. |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives as versatile and valuable ligands for a wide range of catalytic applications.

Q & A

Q. What are the established methods for synthesizing butyl dibutylphosphinite, and how do reaction parameters influence yield?

this compound is synthesized via esterification or transesterification reactions under controlled conditions. Key parameters include temperature (130–170°C), reactant molar ratios, and reaction time. Non-catalytic pathways, as studied in ammonia-lactate and n-butanol systems, show promise for low-waste processes . Methodological optimization involves monitoring reaction kinetics using techniques like HPLC or NMR to track intermediates and byproducts. Researchers should validate purity via spectroscopic methods (e.g., FTIR, mass spectrometry) and cross-reference results with thermodynamic models .

Q. How can researchers characterize the structural and chemical properties of this compound?

Characterization typically involves:

- Spectroscopy : FTIR for functional groups (e.g., P–O bonds), NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) for structural elucidation.

- Chromatography : GC-MS or HPLC to assess purity and identify degradation products.

- Thermal Analysis : DSC/TGA to evaluate stability and decomposition pathways. Cross-validation with computational methods (e.g., DFT calculations) is recommended to resolve ambiguities in spectral data .

Q. What experimental design considerations are critical for reproducibility in synthesizing this compound?

- Reagent Purity : Use high-purity reactants to minimize side reactions.

- Temperature Control : Precision heating (e.g., oil baths with PID controllers) to maintain ±1°C accuracy.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

- Sampling Intervals : Collect aliquots at fixed intervals for kinetic profiling. Document deviations meticulously, as small changes in conditions (e.g., stirring rate) can alter outcomes .

Advanced Research Questions

Q. How can kinetic models resolve contradictions in reported reaction rates for this compound synthesis?

Discrepancies often arise from unaccounted variables (e.g., autocatalysis, side reactions). Advanced approaches include:

- Multi-Pathway Modeling : Incorporate parallel reaction pathways (e.g., lactamide formation) into rate equations .

- Parameter Sensitivity Analysis : Identify dominant factors (e.g., activation energy, pre-exponential terms) using software like MATLAB or Python’s SciPy.

- Validation via Isothermal Experiments : Compare experimental vs. simulated data across temperatures to refine Arrhenius parameters .

Q. What mechanistic insights can be gained from isotopic labeling studies in this compound reactions?

Isotopic labeling (e.g., <sup>18</sup>O in ester groups) can:

- Trace bond cleavage/formation pathways (e.g., nucleophilic vs. electrophilic attack).

- Identify rate-limiting steps via kinetic isotope effects (KIE).

- Clarify solvent interactions (e.g., hydrogen bonding with n-butanol). Combine with in situ spectroscopic techniques (e.g., Raman) for real-time mechanistic analysis .

Q. How do solvent effects and catalyst selection influence the stereochemistry of this compound derivatives?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states, altering enantioselectivity.

- Chiral Catalysts : Phosphine-based ligands (e.g., BINAP) can induce asymmetric induction.

- Computational Screening : Use molecular docking simulations to predict catalyst-substrate interactions. Experimental validation via chiral HPLC or X-ray crystallography is essential .

Q. What strategies address data inconsistencies in spectroscopic analysis of this compound degradation products?

- Multi-Technique Correlation : Cross-validate NMR, MS, and IR data to confirm degradation pathways.

- Controlled Stress Testing : Expose samples to heat/light and monitor degradation kinetics.

- Statistical Outlier Detection : Apply Grubbs’ test to identify anomalous data points. Report uncertainties in peak assignments and propose alternative structures where ambiguity exists .

Methodological and Analytical Considerations

Q. How can researchers ensure data accuracy in studies of this compound’s reactivity?

Q. What statistical methods are suitable for analyzing variance in this compound synthesis yields?

- ANOVA : Compare means across experimental groups (e.g., temperature levels).

- Design of Experiments (DoE) : Optimize parameters via response surface methodology (RSM).

- Error Propagation Analysis : Quantify cumulative uncertainty from measurement tools.

Tools like Minitab or R’s

lme4package can automate these analyses .

Q. How should researchers structure a publication to highlight novel findings about this compound?

- Introduction : Emphasize unresolved questions (e.g., competing reaction mechanisms).

- Methods : Detail validation steps (e.g., negative controls for side reactions).

- Results : Use tables to compare kinetic parameters (Table 1) and figures for mechanistic pathways.

- Discussion : Contrast findings with prior studies, addressing contradictions via revised models .

Table 1 : Example Kinetic Parameters for this compound Synthesis

| Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | R² |

|---|---|---|---|

| 130 | 0.0056 | 85.3 | 0.972 |

| 150 | 0.0121 | 82.7 | 0.986 |

| 170 | 0.0279 | 79.4 | 0.953 |

| Data derived from non-catalytic experiments under inert conditions . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.